molecular formula C18H17NO8 B15182611 Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83355-06-0

Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B15182611
CAS No.: 83355-06-0
M. Wt: 375.3 g/mol
InChI Key: REJKJBPZTFIKPU-SPUZQDLCSA-N
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Description

Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound features a methanone group attached to a 4-nitrophenyl and a 3-(beta-D-xylopyranosyloxy)phenyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-nitrophenyl and 3-(beta-D-xylopyranosyloxy)phenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases and nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and interactions.

    Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the xylopyranosyloxy group can interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of the xylopyranosyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

83355-06-0

Molecular Formula

C18H17NO8

Molecular Weight

375.3 g/mol

IUPAC Name

(4-nitrophenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-3-1-2-11(8-13)15(21)10-4-6-12(7-5-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1

InChI Key

REJKJBPZTFIKPU-SPUZQDLCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Origin of Product

United States

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